molecular formula C12H14BrFO B1325456 4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone CAS No. 898764-78-8

4'-Bromo-3,3-dimethyl-2'-fluorobutyrophenone

Cat. No.: B1325456
CAS No.: 898764-78-8
M. Wt: 273.14 g/mol
InChI Key: JZEMVTKCATWAES-UHFFFAOYSA-N
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Description

4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is an organic compound with the molecular formula C12H14BrFO and a molecular weight of 273.14 g/mol . This compound is characterized by the presence of a bromine atom at the 4’ position, a fluorine atom at the 2’ position, and two methyl groups at the 3,3 positions on the butyrophenone backbone. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone typically involves the following steps:

Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom at the 4’ position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding phenols or carboxylic acids.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or water, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity with various biological molecules. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone can be compared with similar compounds such as:

The uniqueness of 4’-Bromo-3,3-dimethyl-2’-fluorobutyrophenone lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMVTKCATWAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642404
Record name 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-78-8
Record name 1-(4-Bromo-2-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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